2-Bromo-3-methoxy-5-methylpyrazine chemical structure and properties
2-Bromo-3-methoxy-5-methylpyrazine chemical structure and properties
This guide provides an in-depth technical analysis of 2-Bromo-3-methoxy-5-methylpyrazine , a highly functionalized heterocyclic scaffold critical in the development of kinase inhibitors and complex pharmaceutical intermediates.
[1][2]
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6 ) is a trisubstituted pyrazine derivative characterized by orthogonal reactivity profiles.[1][2] Its structure combines an electrophilic handle (C2-Bromine) for cross-coupling, a nucleophilic/directing group (C3-Methoxy), and a steric anchor (C5-Methyl). This specific substitution pattern makes it a valuable "molecular Lego" block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting ATP-binding pockets in kinases.
Chemical Identity & Physical Properties[1][3]
| Property | Data |
| CAS Number | 1401072-21-6 |
| IUPAC Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| SMILES | COc1nc(C)cnc1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approx. 45–55 °C (Predicted based on congeners) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water |
| LogP (Calc) | ~1.8 – 2.1 |
| H-Bond Acceptors | 3 (N1, N4, O) |
Structural Analysis
The molecule features a 1,4-diazine core. The regiochemistry is critical :
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Position 2 (Br): Activated for oxidative addition (Suzuki/Buchwald).
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Position 3 (OMe): Provides electron density to N4, modulating basicity and solubility. It is ortho to the bromine, creating a "push-pull" electronic environment.
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Position 5 (Me): Located meta to the bromine and para to the methoxy group (relative to the ring system), providing metabolic stability by blocking the C5 oxidation site.
Synthetic Pathways
The synthesis of this specific isomer requires careful control of regioselectivity.[3] The most robust laboratory-scale route involves a Sandmeyer-type sequence starting from commercially available 2-amino-5-methylpyrazine.
Validated Synthetic Protocol (Logic-Based)
This route avoids the regioselectivity issues of direct halogenation of methoxypyrazines.
Step 1: Regioselective Bromination Bromination of 2-amino-5-methylpyrazine occurs preferentially at the C3 position (para to the methyl group is blocked by N, ortho is activated).
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Reagents: NBS (N-bromosuccinimide), DCM, 0°C.
-
Intermediate: 2-Amino-3-bromo-5-methylpyrazine.[4]
Step 2: Nucleophilic Aromatic Substitution (
-
Reagents: NaOMe (Sodium Methoxide), MeOH, Reflux.
-
Intermediate: 2-Amino-3-methoxy-5-methylpyrazine.
Step 3: Sandmeyer Reaction (Diazotization-Bromination) The amino group at C2 is converted to a diazonium salt and displaced by bromine.
Synthesis Flowchart (Graphviz)
Figure 1: Stepwise synthesis via Sandmeyer sequence ensuring correct regiochemistry.
Reactivity & Applications in Drug Discovery[7]
The utility of 2-Bromo-3-methoxy-5-methylpyrazine lies in its ability to undergo sequential functionalization.
A. C2-Bromine: The Electrophilic Gateway
The C2-Br bond is the most reactive site for transition-metal catalyzed cross-couplings.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the primary pharmacophore.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, common in kinase hinge-binding motifs.
B. C3-Methoxy: The Masked Nucleophile
The methoxy group serves two roles:
-
Electronic Modulation: It donates electron density into the ring, preventing the pyrazine from being too electron-deficient (which can lead to instability or non-specific toxicity).
-
Deprotection: Demethylation (using
or Pyridine-HCl) yields the Pyrazinone (tautomer of hydroxypyrazine), a privileged scaffold in H-bond donor/acceptor networks.
Reactivity Map (Graphviz)
Figure 2: Divergent reactivity profile for library generation.
Handling & Safety Protocol
As a halogenated heterocyclic ether, this compound requires standard laboratory safety protocols.
-
Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).
-
Disposal: Halogenated organic waste streams.
References
-
ChemicalBook. (2025).[6] 2-Bromo-3-methoxy-5-methylpyrazine Product Entry (CAS 1401072-21-6).[1][2][5] Link
-
BLD Pharm. (2025). Safety Data Sheet: 5-Bromo-2-methoxy-3-methylpyrazine (Isomer Comparison). Link
-
PubChem. (2025). Pyrazine Derivatives and Biological Activity. National Library of Medicine. Link
-
TSI Journals. (2009). Efficient synthesis of brominated methylpyrazines. Link
-
CymitQuimica. (2025).[6] Catalog Entry for Bromo-methoxy-methylpyrazines. Link
Sources
- 1. Fmoc-Val-OSu | CAS#:130878-68-1 | Chemsrc [chemsrc.com]
- 2. 1393541-34-8|5-Bromo-2-methoxy-3-methylpyrazine|BLD Pharm [bldpharm.com]
- 3. Regioselective bromination: Synthesis of brominated methoxyquinolines [agris.fao.org]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. 兰州康寓信生物科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]
- 6. When 5-Bromohex-2-ene is treated with sodium methoxide (NaOCH_{3}) in met.. [askfilo.com]
